Bromo-PEG1-t-butyl ester
Overview
Description
Bromo-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mechanism of Action
Target of Action
Bromo-PEG1-t-butyl ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The primary targets of this compound are molecules that undergo nucleophilic substitution reactions . The bromide (Br) group attached to the compound is a very good leaving group, making it highly reactive towards nucleophiles .
Mode of Action
The bromide group in this compound is highly reactive and can be easily displaced by nucleophiles in a substitution reaction . This allows the compound to form covalent bonds with its targets, altering their structure and function. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another point of reactivity.
Biochemical Pathways
This compound is utilized in enantioselective synthesis processes. It’s involved in the enantioselective coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, precursors for various chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can participate in various biochemical pathways, influencing the synthesis of complex biological molecules.
Pharmacokinetics
The pharmacokinetic properties of this compound are influenced by its PEG linker. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its absorption and distribution within the body.
Result of Action
The result of this compound’s action depends on the specific context of its use. In enantioselective synthesis, it helps produce chiral compounds like glycidic esters, acetate aldols, and β-amino acid esters. These compounds can have various molecular and cellular effects, depending on their specific structures and functions.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Therefore, the pH of the environment can affect the compound’s reactivity. Additionally, the compound’s solubility and stability can be influenced by the polarity and temperature of the environment .
Biochemical Analysis
Biochemical Properties
Bromo-PEG1-t-butyl ester plays a significant role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions
Molecular Mechanism
The molecular mechanism of this compound involves the bromide (Br) acting as a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions
Preparation Methods
Bromo-PEG1-t-butyl ester is typically synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group onto a PEG backbone. The synthetic route generally involves the following steps:
PEG Activation: The PEG backbone is activated using a suitable reagent to introduce reactive sites.
Bromination: A bromide group is introduced to the activated PEG using a brominating agent.
t-Butyl Protection: The carboxyl group is protected with a t-butyl group to prevent unwanted reactions during subsequent steps.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Bromo-PEG1-t-butyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group is a very good leaving group, making it highly reactive towards nucleophiles. Common reagents include sodium azide, potassium thiocyanate, and various amines. The major products formed are substituted PEG derivatives.
Scientific Research Applications
Bromo-PEG1-t-butyl ester has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: It is employed in drug delivery systems to enhance the pharmacokinetic properties of therapeutic agents.
Industry: This compound is used in the development of advanced materials, such as hydrogels and nanomaterials, due to its unique chemical properties .
Comparison with Similar Compounds
Bromo-PEG1-t-butyl ester can be compared with other PEG derivatives that contain different functional groups. Some similar compounds include:
Bromo-PEG2-t-butyl ester: Similar to this compound but with a longer PEG chain.
Bromo-PEG1-methyl ester: Contains a methyl ester group instead of a t-butyl ester group.
Bromo-PEG1-acetate: Contains an acetate group instead of a t-butyl ester group.
The uniqueness of this compound lies in its combination of a bromide group and a t-butyl protected carboxyl group, which provides specific reactivity and protection features that are valuable in various chemical and biological applications .
Properties
IUPAC Name |
tert-butyl 3-(2-bromoethoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGOEVTUVNSLIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393330-36-3 | |
Record name | tert-butyl 3-(2-bromoethoxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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